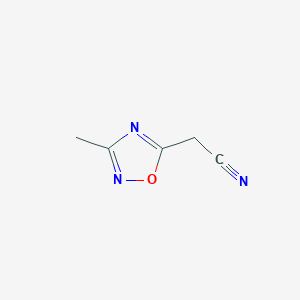

![molecular formula C7H4BrN3 B1527976 5-Bromopyrido[3,4-b]pyrazine CAS No. 1159829-75-0](/img/structure/B1527976.png)

5-Bromopyrido[3,4-b]pyrazine

Overview

Description

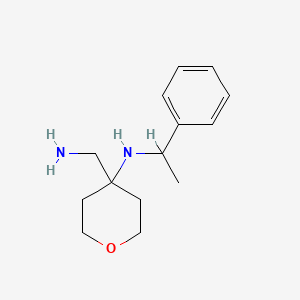

5-Bromopyrido[3,4-b]pyrazine is a chemical compound with the CAS Number: 1159829-75-0 . It has a molecular weight of 210.03 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . Its molecular formula is C7H4BrN3 and it has a molecular weight of 210.03 .Scientific Research Applications

Corrosion Inhibition

"5-Bromopyrido[3,4-b]pyrazine" and its derivatives have been explored for their potential as corrosion inhibitors. A study by Saha et al. (2016) investigated the corrosion inhibitory action of two novel N-heterocyclic organic compounds, including 2-amino-5-bromopyrazine (ABP), on steel surfaces using density functional theory (DFT) and molecular dynamics (MD) simulation. The theoretical results, which align well with experimental outcomes, suggest that these compounds, especially those with an –SH group, could serve as effective corrosion inhibitors due to their energy parameters like EHOMO, ELUMO, and energy gap (ΔE) Saha, Hens, Murmu, & Banerjee, 2016.

Optoelectronic Materials

In the realm of optoelectronics, "this compound" plays a crucial role in tuning the color of iridium tetrazolate complexes. Stagni et al. (2008) highlighted the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. The study found that the bromo-containing species, while displaying poor photophysical performances, serves as a synthetically attractive building block for constructing polymetallic architectures, potentially useful in organic light-emitting devices Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008.

Organic Synthesis and Material Science

Further, its application extends to the synthesis of complex organic structures and materials. A notable example is the regioselective synthesis of dipyrrolopyrazine (DPP) derivatives through metal-free and metal-catalyzed amination reactions, as reported by Meti et al. (2017). This synthesis pathway underscores the compound's versatility in creating scaffolds for optoelectronic applications, demonstrating promising optical and thermal properties Meti, Lee, Yang, & Gong, 2017.

Medicinal Chemistry

In medicinal chemistry, "this compound" derivatives have been synthesized to explore their uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. A study by Sablayrolles et al. (1984) synthesized a series of imidazo[1,2-alpha]pyrazine derivatives, demonstrating various biological activities. This research indicates the potential of "this compound" derivatives in developing pharmacological agents Sablayrolles, Cros, Milhavet, Rechenq, Chapat, Boucard, Serrano, & McNeill, 1984.

Safety and Hazards

Future Directions

Pyrrolopyrazine derivatives, including 5-Bromopyrido[3,4-b]pyrazine, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

5-bromopyrido[3,4-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMRVXGSWHHFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=NC=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744323 | |

| Record name | 5-Bromopyrido[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159829-75-0 | |

| Record name | 5-Bromopyrido[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(ethylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527897.png)

![tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B1527899.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1527906.png)

![4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1527907.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1527909.png)

![tert-butyl N-[2-(methylamino)propyl]carbamate](/img/structure/B1527913.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1527915.png)